molecular formula C19H19NO3S B2942633 Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 725745-99-3

Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2942633
CAS No.: 725745-99-3
M. Wt: 341.43
InChI Key: ONJSEDIWRNOIFQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring fused to a tetrahydrobenzo[b]thiophene core, and a cinnamamido group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. One common approach is the cyclization of a suitable precursor, such as a thiophene derivative, under specific conditions (e.g., high temperature and pressure) to form the fused ring system

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Introduction of various functional groups at specific positions on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: In biological research, Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cinnamamido group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar core structure but lacks the cinnamamido group.

  • Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains the cinnamamido group, providing additional functionality and reactivity.

Uniqueness: The presence of the cinnamamido group in this compound distinguishes it from similar compounds, enhancing its potential applications in various fields. This group can participate in additional chemical reactions and interactions, making the compound more versatile and valuable in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-19(22)17-14-9-5-6-10-15(14)24-18(17)20-16(21)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSEDIWRNOIFQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.